molecular formula C22H27ClN2O B2952896 4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 693800-01-0

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No. B2952896
CAS RN: 693800-01-0
M. Wt: 370.92
InChI Key: WGHWNGIENDAEOL-UHFFFAOYSA-N
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Description

This compound is a ketone, which is an organic compound characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom. The remaining two bonds are to other carbon atoms or hydrocarbon radicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-(Tert-butyl)phenyl derivative with a 4-(5-chloro-2-methylphenyl)piperazine derivative. The exact conditions would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Additionally, there would be phenyl rings substituted with tert-butyl, chloro, and methyl groups .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the ketone group, which is a common site of reactivity in organic compounds. The piperazine ring could also potentially be involved in reactions, particularly if one of the nitrogen atoms is not substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the ketone, piperazine, and phenyl groups. For example, the compound would likely be relatively nonpolar due to the presence of the hydrocarbon groups .

Scientific Research Applications

Synthesis and Structural Units

The compound 4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, due to its structural complexity, finds application in the synthesis of various biologically active compounds and intermediates. For instance, derivatives like 1,5-dioxaspiro[2.4]heptanes, which are structurally related to many biologically active natural compounds, can be synthesized through catalyzed reactions involving similar ketones. These compounds serve as versatile intermediates in synthetic organic chemistry, highlighting the significance of the tert-butylphenyl and piperazinyl ketone units in facilitating complex synthesis processes (Alonso, Meléndez, & Yus, 2002).

Complexation and Transport Properties

The binding and transport properties of tert-butylphenyl piperazinyl ketone derivatives towards metal cations have been extensively studied. These compounds exhibit high extraction and complexation levels for alkali cations, particularly showing preference for K+ and Na+, and demonstrate strong selectivity for Ba2+ among alkaline earth cations. Such properties suggest their potential application in selective cation transport and extraction processes, providing insights into the effects of substituents, size, and conformational changes on their binding capabilities (Marcos et al., 2006).

Biological Evaluation

Compounds featuring the tert-butylphenyl and piperazinyl ketone moieties have been synthesized and evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with structural similarities, was synthesized and tested for its antibacterial and anthelmintic activities. Despite showing moderate activity, such studies are crucial for understanding the biological potential of these compounds and guiding the development of new therapeutic agents (Sanjeevarayappa et al., 2015).

Deprotection in Synthetic Chemistry

The use of tert-butylphenyl piperazinyl ketone derivatives in deprotection reactions has been explored, demonstrating their effectiveness in removing protective groups such as tert-butyl carbamates, esters, and ethers under mild conditions. This highlights their utility in complex organic syntheses where selective deprotection is required, preserving the stereochemical integrity of sensitive substrates (Li et al., 2006).

Anticorrosive Applications

The novel heterocyclic compounds derived from tert-butylphenyl piperazinyl ketones have shown significant potential in anticorrosive applications. Studies on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its efficacy in protecting carbon steel surfaces in corrosive environments, indicating a promising avenue for the development of new corrosion inhibitors (Praveen et al., 2021).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, the mechanism would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research could involve further testing of its biological activity and safety .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O/c1-16-5-10-19(23)15-20(16)24-11-13-25(14-12-24)21(26)17-6-8-18(9-7-17)22(2,3)4/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHWNGIENDAEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

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